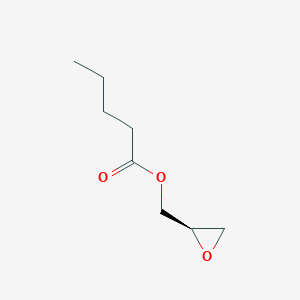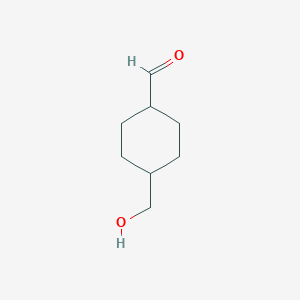
4-(hydroxymethyl)cyclohexanecarboxaldehyde
Descripción general
Descripción
4-(Hydroxymethyl)cyclohexanecarboxaldehyde is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.1956 g/mol . It is also known by its IUPAC name, 1-Formyl-4-hydroxymethylcyclohexane . This compound features a cyclohexane ring substituted with a hydroxymethyl group and a formyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Hydroxymethyl)cyclohexanecarboxaldehyde can be synthesized through various methods. One common approach involves the hydroformylation of cyclohexene, followed by hydrogenation to yield the desired product . The hydroformylation reaction typically employs rhodium catalysts and operates under mild conditions, making it an efficient and scalable method.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of engineered enzymes. For example, a flavin adenine dinucleotide (FAD)-dependent alcohol oxidase can be employed to convert 1,4-cyclohexanedimethanol to 1,4-cyclohexanedicarboxaldehyde, which can then be further processed to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)cyclohexanecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-(Carboxymethyl)cyclohexanecarboxylic acid.
Reduction: 4-(Hydroxymethyl)cyclohexanemethanol.
Substitution: 4-(Alkoxymethyl)cyclohexanecarboxaldehyde.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)cyclohexanecarboxaldehyde has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving aldehydes and alcohols.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 4-(hydroxymethyl)cyclohexanecarboxaldehyde involves its interaction with various molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, forming intermediates that participate in further chemical transformations. The hydroxymethyl group can be oxidized or reduced, leading to the formation of different functional groups that influence the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxaldehyde: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
Cyclohexylmethanol: Contains a hydroxymethyl group but lacks the formyl group, limiting its reactivity in certain transformations.
4-(Hydroxymethyl)cyclohexanemethanol: Contains two hydroxymethyl groups, offering different reactivity compared to 4-(hydroxymethyl)cyclohexanecarboxaldehyde.
Uniqueness
This compound is unique due to the presence of both a hydroxymethyl group and a formyl group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
IUPAC Name |
4-(hydroxymethyl)cyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-5-7-1-2-8(6-10)4-3-7/h5,7-8,10H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVNSYYBXALPII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


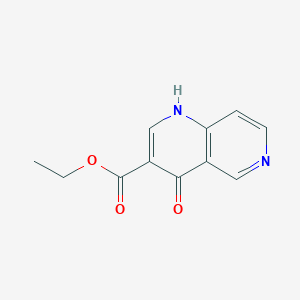
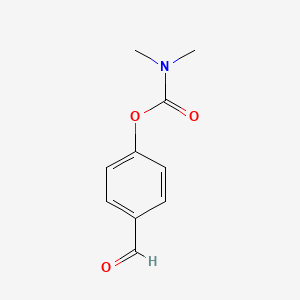
![2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline](/img/structure/B3167600.png)
![1-[4-(2-Chloroacetyl)phenyl]pyrrolidin-2-one](/img/structure/B3167603.png)
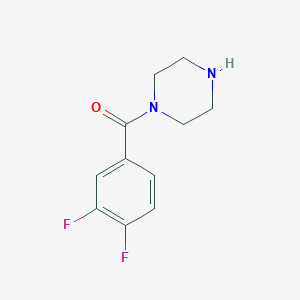
![4-fluoro-N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide](/img/structure/B3167621.png)
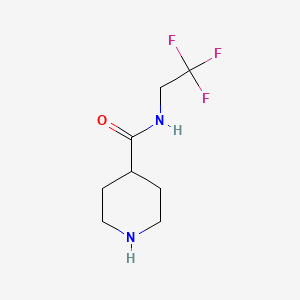
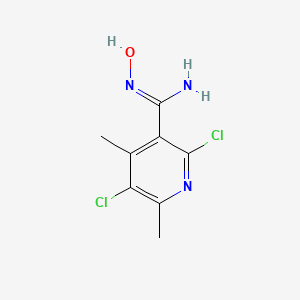

![1-Piperazinecarboxylic acid, 4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B3167648.png)
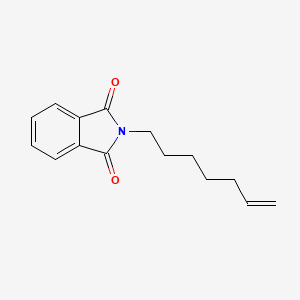
![4-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B3167661.png)

